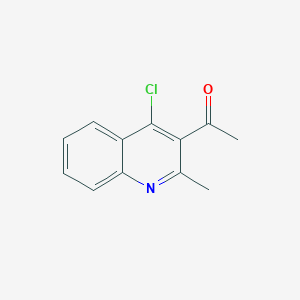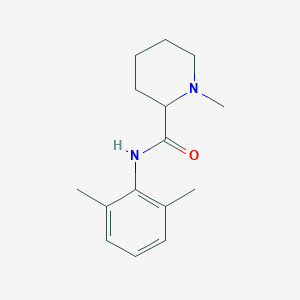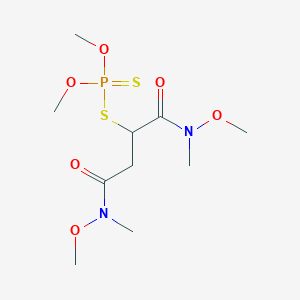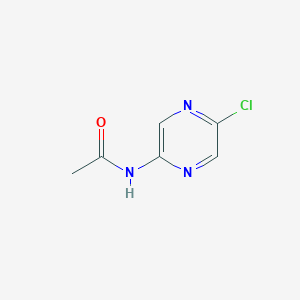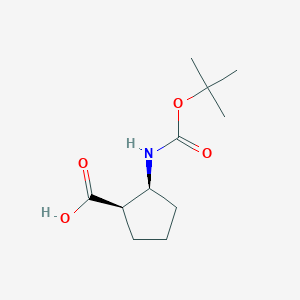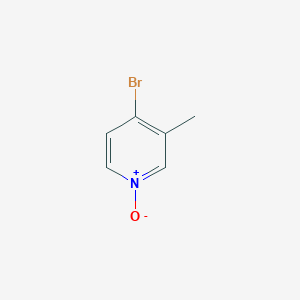
4-Bromo-3-methylpyridine 1-oxide
説明
4-Bromo-3-methylpyridine 1-oxide is an organic compound with the CAS Number: 10168-58-8 . Its molecular weight is 188.02 g/mol . The IUPAC name for this compound is 4-bromo-3-methyl-1-oxidopyridin-1-ium .
Synthesis Analysis
The synthesis of 4-Bromo-3-methylpyridine 1-oxide involves a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids . Another synthesis method involves the addition of bromine and sodium nitrite solution to 4-methyl-3-bromopyridine .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-methylpyridine 1-oxide is C6H6BrNO . The InChI code is 1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=C(C=CN+[O-])Br .Chemical Reactions Analysis
4-Bromo-3-methylpyridine 1-oxide and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition (SN(EA)) mechanism . The pathway followed depends on the character and the position of the substituent .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-methylpyridine 1-oxide is 188.02 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 186.96328 g/mol . The topological polar surface area is 25.5 Ų , and it has a complexity of 99.1 .科学的研究の応用
Chemical Reactions and Mechanisms
4-Bromo-3-methylpyridine 1-oxide has been studied for its reactivity in various chemical reactions. For example, its derivatives react with potassium amide in liquid ammonia through the elimination-addition mechanism. This is influenced by the nature and position of substituents, determining whether the reaction pathway involves 2,3- or 3,4-didehydropyridine 1-oxide intermediates (Peereboom & Hertog, 2010).
Crystal Structure Analysis
Research has also delved into the crystal structure of compounds related to 4-Bromo-3-methylpyridine 1-oxide. For instance, studies on the molecular complex of 4-methylpyridine N-oxide and saccharin revealed a heterodimer structure stabilized by an eight-membered supramolecular synthon (Saha, Banerjee, Nangia, & Desiraju, 2006). Another study on the crystal structure and polarized vibrational spectra of 2‐bromo‐4‐nitropyridine N‐oxide provided insights into the arrangement of molecules and the nature of their intermolecular contacts (Hanuza et al., 2002).
Synthesis and Structural Analysis
The synthesis of derivatives of 4-Bromo-3-methylpyridine 1-oxide and their structural analysis have been topics of interest. For example, the synthesis of 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide and its conversion into other compounds have been documented, along with detailed structural analysis (Mazhar-ul-Haque et al., 1981).
Molecular Structure Investigations
Studies focusing on the molecular structure of compounds related to 4-Bromo-3-methylpyridine 1-oxide have been conducted. For example, the molecular structures of 4-nitro-, 4-methyl- and 4-chloro-pyridine-N-oxides were determined by gas-phase electron diffraction, providing valuable structural parameters and insights into the hyperconjugation in the pyridine ring (Chiang & Song, 1983).
Safety And Hazards
特性
IUPAC Name |
4-bromo-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKSGWJJIGDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310920 | |
| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylpyridine 1-oxide | |
CAS RN |
10168-58-8 | |
| Record name | 10168-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

